molecular formula C22H16I2N4O3 B12039718 3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(4-nitrobenzylidene)propanohydrazide

3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(4-nitrobenzylidene)propanohydrazide

Cat. No.: B12039718
M. Wt: 638.2 g/mol
InChI Key: QBEAKXVUBXJNTH-DHRITJCHSA-N
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Description

3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-nitrobenzylidene)propanohydrazide is a complex organic compound that features a carbazole core substituted with diiodo groups and a nitrobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-nitrobenzylidene)propanohydrazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Carbazole Core: Starting with a carbazole precursor, iodination is carried out using iodine and an oxidizing agent to introduce the diiodo groups at the 3 and 6 positions.

    Hydrazide Formation: The carbazole derivative is then reacted with a suitable hydrazine derivative to form the propanohydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with 4-nitrobenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Halogen substitution reactions can occur at the diiodo positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Oxidized carbazole derivatives.

    Reduction Products: Amino derivatives of the compound.

    Substitution Products: Substituted carbazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or others depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diiodo-9H-carbazole: A simpler analog without the hydrazide and nitrobenzylidene groups.

    N-(4-nitrobenzylidene)propanohydrazide: Lacks the carbazole core.

    Other Carbazole Derivatives: Compounds with different substituents on the carbazole core.

Uniqueness

The uniqueness of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(4-nitrobenzylidene)propanohydrazide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H16I2N4O3

Molecular Weight

638.2 g/mol

IUPAC Name

3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C22H16I2N4O3/c23-15-3-7-20-18(11-15)19-12-16(24)4-8-21(19)27(20)10-9-22(29)26-25-13-14-1-5-17(6-2-14)28(30)31/h1-8,11-13H,9-10H2,(H,26,29)/b25-13+

InChI Key

QBEAKXVUBXJNTH-DHRITJCHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)[N+](=O)[O-]

Origin of Product

United States

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